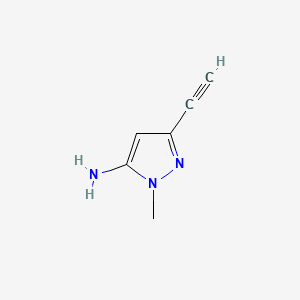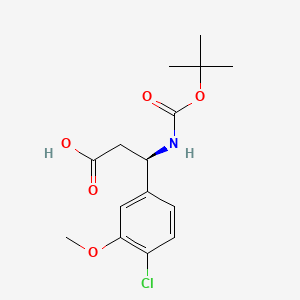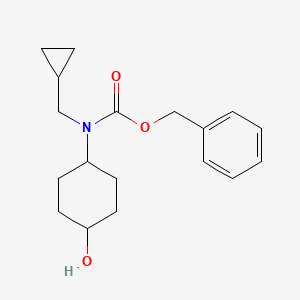
Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate is a complex organic compound that features a benzyl group, a cyclopropylmethyl group, and a 4-hydroxycyclohexyl group attached to a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with cyclopropylmethylamine and 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl and cyclopropylmethyl groups contribute to the compound’s overall hydrophobicity, affecting its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (4-hydroxycyclohexyl)carbamate: Similar structure but lacks the cyclopropylmethyl group.
tert-Butyl carbamate: Contains a tert-butyl group instead of the benzyl and cyclopropylmethyl groups.
Uniqueness
Benzyl (cyclopropylmethyl)(4-hydroxycyclohexyl)carbamate is unique due to the presence of both benzyl and cyclopropylmethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H25NO3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
benzyl N-(cyclopropylmethyl)-N-(4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C18H25NO3/c20-17-10-8-16(9-11-17)19(12-14-6-7-14)18(21)22-13-15-4-2-1-3-5-15/h1-5,14,16-17,20H,6-13H2 |
Clave InChI |
QELWVGJSULEQOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN(C2CCC(CC2)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



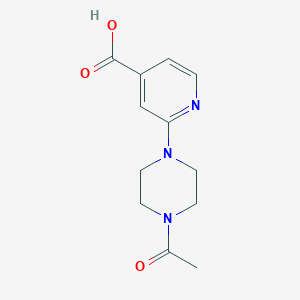

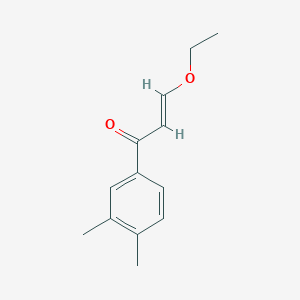
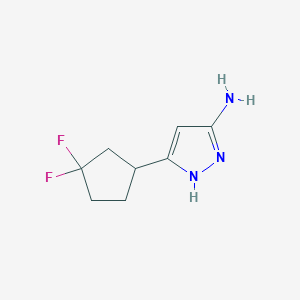
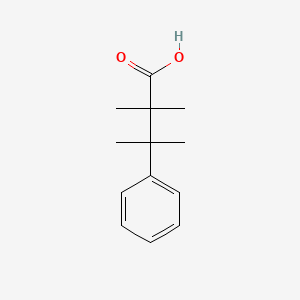
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)


![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
